molecular formula C16H17N3O3 B2750587 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 1211100-15-0

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2750587
CAS No.: 1211100-15-0
M. Wt: 299.33
InChI Key: GZSXCMGPAAVJME-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in various biological processes. The compound’s structure includes an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This unique structure contributes to its biological activity and makes it a valuable target for drug development.

Mechanism of Action

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin, leading to fibrin clot formation .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the blood coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can lead to a decrease in clot formation and thus prevent thromboembolic diseases .

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of apixaban’s action primarily involve the prevention and treatment of various thromboembolic diseases . By inhibiting FXa, apixaban reduces thrombin generation, which in turn decreases clot formation . This can prevent conditions such as deep vein thrombosis, pulmonary embolism, and stroke .

Action Environment

The action, efficacy, and stability of apixaban can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, body weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of apixaban .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The process is designed to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific targets and therapeutic applications. This compound is unique in its specific enzyme inhibition profile and potential therapeutic uses.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-5-6-12(18-16(21)14-7-8-17-22-14)10-13(11)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSXCMGPAAVJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=NO2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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